N-cyclopentyl-N'-(2,3-dimethylphenyl)oxamide
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Description
Scientific Research Applications
Bimetallic Complexes and Cytotoxicity
A study explored the synthesis and characterization of bimetallic complexes using an asymmetrical N,N'-bis(substituted)oxamide ligand, related to N-cyclopentyl-N'-(2,3-dimethylphenyl)oxamide. These complexes demonstrated in vitro cytotoxic activities and reactivities towards DNA and protein, suggesting potential applications in medicinal chemistry (Li et al., 2012).
Hydrogen Bonding in Oxamide Derivatives
Research on oxamide derivatives, closely related to this compound, showed that these compounds are stabilized by intramolecular three-center hydrogen bonding. Such structural features could be significant in designing new materials or pharmaceutical compounds (Martínez-Martínez et al., 1998).
Anticonvulsant Activity and Metabolic Inhibitor
A compound structurally similar to this compound was identified as an effective anticonvulsant in animal models, hinting at potential neurological applications for similar compounds (Robertson et al., 1987).
Dinuclear Gold(III) Compounds for Anticancer Agents
The study of dinuclear gold(III) oxo complexes, which involve ligands related to this compound, indicated potential as cytotoxic and anticancer agents. Such findings are crucial for developing new anticancer drugs (Casini et al., 2006).
Magnetic Relaxation in Mononuclear Dysprosium(III) Oxamates
Research revealed that mononuclear lanthanide oxamate complexes, closely related to this compound, exhibit slow magnetic relaxation behavior typical of single-ion magnets. This opens avenues in materials science, particularly in data storage technologies (Fortea-Pérez et al., 2013).
Rotational Isomers in Asymmetric Hartwig Cyclizations
A study investigating rotational isomers of compounds similar to this compound provided insights into the preferences and behaviors of these molecules, which are relevant in the field of organic synthesis and pharmaceuticals (Mandel et al., 2013).
Properties
IUPAC Name |
N-cyclopentyl-N'-(2,3-dimethylphenyl)oxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O2/c1-10-6-5-9-13(11(10)2)17-15(19)14(18)16-12-7-3-4-8-12/h5-6,9,12H,3-4,7-8H2,1-2H3,(H,16,18)(H,17,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNZUKBJYWGOKOS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)C(=O)NC2CCCC2)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.